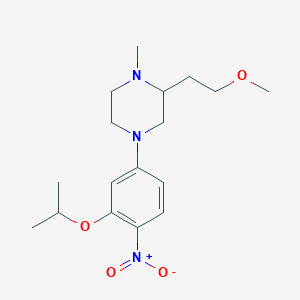
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with various functional groups
Méthodes De Préparation
The synthesis of 2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethyl and propan-2-yloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ether and ester linkages.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine include other substituted piperazines with different functional groups. These compounds may share some properties but differ in their specific applications and effects. Examples include:
1-Methyl-4-[4-nitrophenyl]piperazine: Lacks the methoxyethyl and propan-2-yloxy groups, leading to different chemical and biological properties.
2-(2-Methoxyethyl)-1-methyl-4-[4-aminophenyl]piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H27N3O4 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2-(2-methoxyethyl)-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazine |
InChI |
InChI=1S/C17H27N3O4/c1-13(2)24-17-11-14(5-6-16(17)20(21)22)19-9-8-18(3)15(12-19)7-10-23-4/h5-6,11,13,15H,7-10,12H2,1-4H3 |
Clé InChI |
GBSDNXISILQDKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)N2CCN(C(C2)CCOC)C)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,5,6,7,8,8a-Hexahydroimidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B8542971.png)

![N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]methanesulfonamide](/img/structure/B8542984.png)
![4-(2,3-dihydroxy-propyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8542990.png)



![5-t-Butoxycarbonyl-2-methyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B8543019.png)



![1-tert-Butyl-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B8543068.png)
